molecular formula C8H7ClO B1357200 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone CAS No. 284474-50-6

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone

Cat. No.: B1357200
CAS No.: 284474-50-6
M. Wt: 158.62 g/mol
InChI Key: BUZYGTVTZYSBCU-QFFDRWTDSA-N
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Description

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone is a deuterated analog of 4-chloroacetophenone. This compound is characterized by the substitution of hydrogen atoms with deuterium at specific positions on the aromatic ring. The molecular formula is ClC6D4COCH3, and it has a molecular weight of 158.62 g/mol . Deuterated compounds like this one are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.

Preparation Methods

The synthesis of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone typically involves the deuteration of 4-chloroacetophenone. This can be achieved through various methods, including:

Industrial production methods may involve large-scale catalytic exchange processes to ensure high isotopic purity and yield.

Chemical Reactions Analysis

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone is largely influenced by the presence of deuterium atoms. Deuterium substitution can lead to changes in bond strength and reaction kinetics. For example, the C-D bond is stronger than the C-H bond, which can result in slower reaction rates for processes involving bond cleavage . This property is utilized in studies of reaction mechanisms and isotope effects.

Comparison with Similar Compounds

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone can be compared to other deuterated and non-deuterated analogs:

The uniqueness of this compound lies in its specific deuterium substitution, which provides distinct advantages in various research applications.

Properties

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZYGTVTZYSBCU-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584009
Record name 1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-50-6
Record name 1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-50-6
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